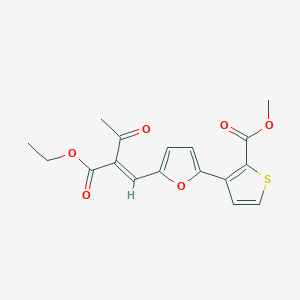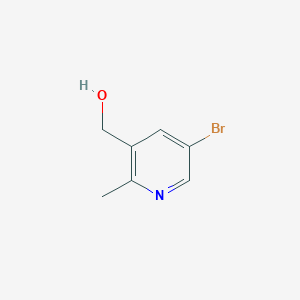
Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate is a complex organic compound that features a combination of furan and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of boronic esters with halides under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of protective groups, such as boronic esters, can also be employed to enhance the selectivity and efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium in Suzuki–Miyaura coupling .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other furan and thiophene derivatives, such as:
- Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate
- Ethyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate
Propriétés
IUPAC Name |
methyl 3-[5-[(E)-2-ethoxycarbonyl-3-oxobut-1-enyl]furan-2-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6S/c1-4-22-16(19)13(10(2)18)9-11-5-6-14(23-11)12-7-8-24-15(12)17(20)21-3/h5-9H,4H2,1-3H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOCNDNSYKTLRM-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=C(SC=C2)C(=O)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(SC=C2)C(=O)OC)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2573830.png)

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid](/img/structure/B2573832.png)



![2-((2-chloro-6-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573843.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2573846.png)

![2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol](/img/structure/B2573848.png)



